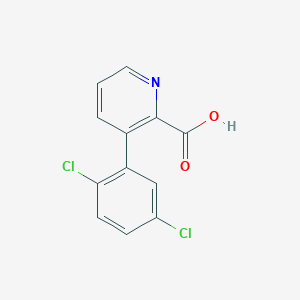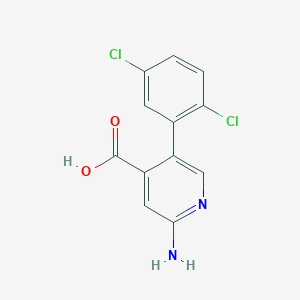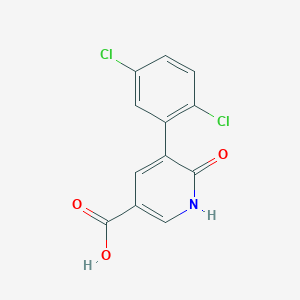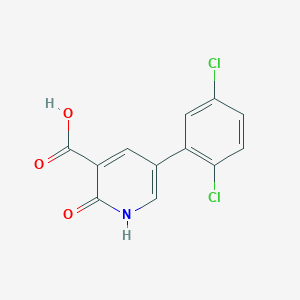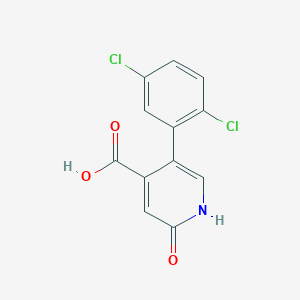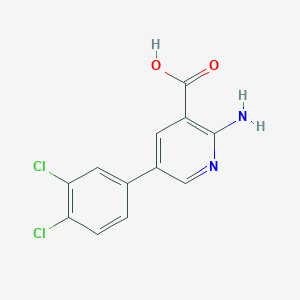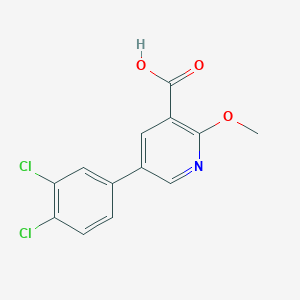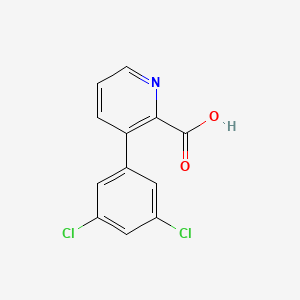
3-(3,5-Dichlorophenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dichlorophenyl)picolinic acid (3,5-DCPPA) is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a white, crystalline solid, soluble in water and organic solvents, and has an empirical formula of C7H4Cl2NO2. 3,5-DCPPA has a molecular weight of 199.05 g/mol and a melting point of 203-204°C. It is a common reagent in organic synthesis and has a wide range of applications in the pharmaceutical and biotechnology industries (1).
Applications De Recherche Scientifique
3-(3,5-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, drug-receptor interactions, and the synthesis of biologically active compounds. It has also been used in the synthesis of drugs, such as antibiotics and anti-cancer agents (3).
Mécanisme D'action
3-(3,5-Dichlorophenyl)picolinic acid, 95% is a competitive inhibitor of the enzyme tyrosine phosphatase, which is involved in the regulation of cellular signaling pathways. It binds to the active site of the enzyme and blocks its activity, leading to the inhibition of downstream signaling pathways (4).
Biochemical and Physiological Effects
3-(3,5-Dichlorophenyl)picolinic acid, 95% has been used in the study of biochemical and physiological processes, such as cell signaling, gene expression, and protein-protein interactions. It has been found to be an effective inhibitor of tyrosine phosphatase, which is involved in the regulation of cellular signaling pathways (5).
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-Dichlorophenyl)picolinic acid, 95% is a useful reagent for scientific research and laboratory experiments due to its low cost, stability, and solubility in a variety of solvents. However, it is not suitable for use in in vivo experiments due to its potential toxicity (6).
Orientations Futures
Future research on 3-(3,5-Dichlorophenyl)picolinic acid, 95% could focus on its potential applications in the pharmaceutical and biotechnology industries, such as the development of new drugs and the synthesis of biologically active compounds. Additionally, further research could be conducted to investigate its mechanism of action, as well as its biochemical and physiological effects. Finally, further studies could explore its potential toxicity and its use in in vivo experiments.
Méthodes De Synthèse
3-(3,5-Dichlorophenyl)picolinic acid, 95% can be synthesized from pyridine, 3-chlorobenzoic acid and sodium hydroxide via a condensation reaction. The reaction is carried out in an aqueous solution of sodium hydroxide at 80-90°C for 1-2 hours. The product is then isolated by filtration and crystallized from aqueous ethanol (2).
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAZRHCAKGQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

